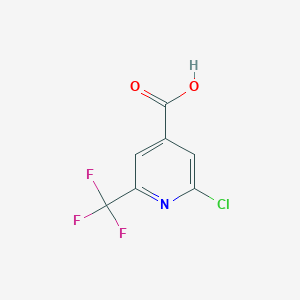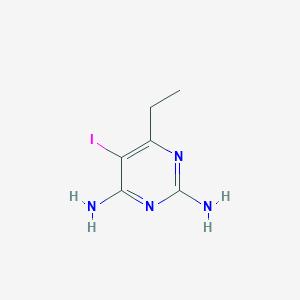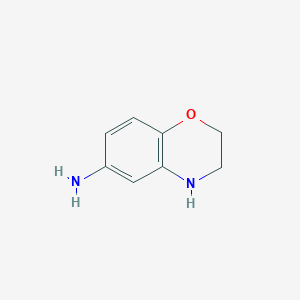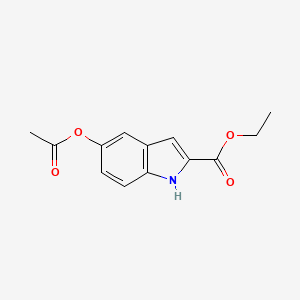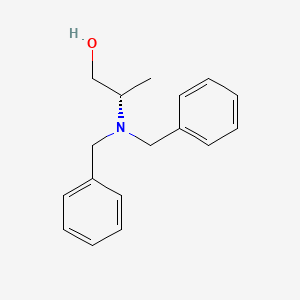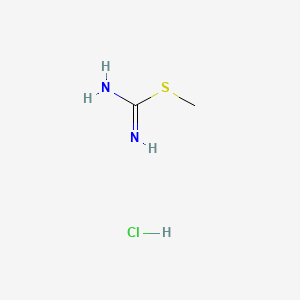
Methyl 2-(triphenylphosphoranylidene)propanoate
Descripción general
Descripción
Methyl 2-(triphenylphosphoranylidene)propanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters .
Synthesis Analysis
The synthesis of Methyl 2-(triphenylphosphoranylidene)propanoate involves the use of Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters . It is also used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of Methyl 2-(triphenylphosphoranylidene)propanoate is C22H21O2P . The molecule contains a total of 48 bonds. There are 27 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, and 1 ester (aliphatic) .Chemical Reactions Analysis
Methyl 2-(triphenylphosphoranylidene)propanoate is involved in various chemical reactions. For instance, it is used as a Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters .Physical And Chemical Properties Analysis
Methyl 2-(triphenylphosphoranylidene)propanoate has a molecular weight of 348.38 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 485.8±28.0 °C at 760 mmHg , and the melting point is 153-156ºC . The flash point is 260.8±44.3 °C .Aplicaciones Científicas De Investigación
Organic Synthesis Homologation of Aldehydes
Methyl 2-(triphenylphosphoranylidene)propanoate is used as a Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters. This application is significant in the synthesis of various organic compounds by extending the carbon chain of aldehydes .
Synthesis of Pyrazoles
Another notable application is in the efficient synthesis of pyrazoles. This is achieved through the reaction with methyl diazoacetate in the presence of triethylamine .
Mecanismo De Acción
Target of Action
Methyl 2-(triphenylphosphoranylidene)propanoate, also known as carbomethoxy ethylidene triphenyl phosphorane, is a type of Wittig reagent . Wittig reagents are primarily used in the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones to alkenes . Therefore, the primary targets of Methyl 2-(triphenylphosphoranylidene)propanoate are aldehydes and ketones.
Mode of Action
In the Wittig reaction, Methyl 2-(triphenylphosphoranylidene)propanoate reacts with an aldehyde or ketone to form a phosphonium ylide, or Wittig reagent. This ylide then reacts with the carbonyl compound to form a betaine, which is an intermediate in the reaction. The betaine then undergoes rearrangement to give the alkene product and triphenylphosphine oxide .
Biochemical Pathways
The Wittig reaction involving Methyl 2-(triphenylphosphoranylidene)propanoate affects the biochemical pathway of carbonyl compounds. It alters the pathway by converting carbonyl compounds (aldehydes or ketones) into alkenes . This can have downstream effects on any biochemical processes that involve these compounds.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed into the body through the digestive tract and can cross the blood-brain barrier.
Result of Action
The result of the action of Methyl 2-(triphenylphosphoranylidene)propanoate is the conversion of aldehydes or ketones into alkenes . This can have various molecular and cellular effects, depending on the specific aldehyde or ketone that is being converted and the role of that compound in the cell.
Action Environment
The action of Methyl 2-(triphenylphosphoranylidene)propanoate can be influenced by various environmental factors. For example, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the reaction with aldehydes or ketones is typically carried out in a solvent such as ether or THF . The efficiency of the reaction can be affected by the temperature, the concentration of the reactants, and the specific solvent used .
Safety and Hazards
Methyl 2-(triphenylphosphoranylidene)propanoate is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPAYJKBTVUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441907 | |
| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2605-68-7 | |
| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



